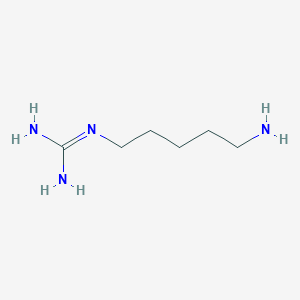

1-(5-Aminopentyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18431-52-2 |

|---|---|

Molecular Formula |

C6H16N4 |

Molecular Weight |

144.22 g/mol |

IUPAC Name |

2-(5-aminopentyl)guanidine |

InChI |

InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |

InChI Key |

XJHFHPPZQVRVHD-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN=C(N)N |

Canonical SMILES |

C(CCN)CCN=C(N)N |

Other CAS No. |

18431-52-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Guanidine Scaffolds

Strategies for Guanidine (B92328) Synthesis and Functionalization

The construction of the guanidine core can be achieved through a variety of chemical reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. researchgate.netnih.gov

The formation of guanidines often involves the reaction of an amine with an electrophilic guanylating reagent. These reactions can be broadly categorized as nucleophilic substitutions or additions. researchgate.net In nucleophilic substitution, an amine displaces a leaving group from a reagent like a thiourea (B124793) derivative. rsc.orgresearchgate.net For instance, the activation of thioureas with reagents such as Mukaiyama's reagent facilitates the substitution by an amine. researchgate.net

Nucleophilic addition reactions typically involve the addition of an amine to a cyanamide (B42294) or a carbodiimide. rsc.orgresearchgate.net The reaction of amines with carbodiimides is a common and atom-economical method for synthesizing guanidines. nih.gov However, the reactivity of the amine is crucial; less nucleophilic aromatic amines may require catalytic activation to react efficiently with carbodiimides. rsc.org

A variety of reagents can be used to facilitate these transformations, as summarized in the table below.

| Reaction Type | Reagent Class | Example Reagent | Reference |

| Nucleophilic Substitution | Thiourea Derivatives | N,N′-Di-Boc-thiourea with activating agent | organic-chemistry.org |

| Nucleophilic Substitution | Pyrazole Derivatives | 1-H-pyrazole-1-carboxamidine | nih.gov |

| Nucleophilic Addition | Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | nih.gov |

| Nucleophilic Addition | Cyanamides | Cyanamide | nih.gov |

A plethora of guanidinylation reagents have been developed to efficiently introduce the guanidine moiety onto a primary or secondary amine. The choice of reagent is often dictated by the substrate's reactivity and the desired protecting group strategy. organic-chemistry.orgresearchgate.net Common reagents include derivatives of pyrazole-1-carboxamidine and various protected isothioureas. nih.gov

Optimization of guanidinylation reactions is crucial to achieve high yields and purity, particularly in complex syntheses. researchgate.net For instance, N,N′-di-Boc-N′′-triflylguanidine has proven to be a highly reactive and efficient reagent for the guanidinylation of a wide range of amines, including those on solid phase. google.comgoogle.com The use of additives, such as 4-(dimethylamino)pyridine (DMAP), can accelerate the guanidinylation of amines. organic-chemistry.org The development of metal-free activating agents like cyanuric chloride (TCT) for di-Boc-thiourea offers a more environmentally friendly alternative to heavy-metal reagents like HgCl₂. organic-chemistry.org

The following table highlights some common guanidinylation reagents and their applications.

| Guanidinylation Reagent | Key Features | Application Example | Reference |

| N,N′-Di-Boc-N′′-triflylguanidine | Highly reactive, suitable for solid-phase synthesis | Conversion of an ornithine residue to arginine in a peptide | google.comgoogle.com |

| 1-H-Pyrazole-1-carboxamidine | Commercially available, used for direct guanidinylation | Solid-phase synthesis of guanidinylated peptides | nih.gov |

| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Superior reactivity, accelerated by DMAP | Guanidinylation of various amines | organic-chemistry.org |

| 4-Benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | One-step conversion of amines to unprotected guanidines | Synthesis of unprotected guanidines from primary and secondary amines | organic-chemistry.org |

The unique properties of the guanidinium (B1211019) group have led to its incorporation into polymers and nanostructures, creating materials with applications in areas such as antimicrobial agents and drug delivery. nih.govrsc.org The synthesis of polymeric guanidines can be achieved through the polycondensation of monomers containing the guanidine functionality or by the post-polymerization modification of a pre-existing polymer. kpi.uaacs.org

For example, polyhexamethylene guanidine hydrochloride (PHGC) can be synthesized by the polycondensation of hexamethylenediamine (B150038) and guanidine hydrochloride in the melt. kpi.ua Another approach involves the reaction of prepolymers with reagents like epichlorohydrin (B41342) to create modified guanidine-based polymers. acs.org

Nanostructured materials incorporating guanidine moieties have also been developed. For instance, star-shaped polymerized guanidine hydrochloride has been decorated with silver nanoparticles to create a nanocomposite with antibacterial properties. rsc.org These polymeric and nanostructured materials often exhibit enhanced biological activity compared to their small-molecule counterparts due to factors like increased local concentration of the guanidinium groups. nih.gov

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

To understand how the structure of a guanidine-containing molecule influences its biological activity, systematic modifications are made, and the resulting changes in activity are studied. This process, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of medicinal chemistry. nih.gov

The interaction of the guanidine group with metal ions also exhibits stereochemical preferences, with a tendency for anti coordination in the plane of the unprotonated guanidine. nih.gov The synthesis of rigidified arginine analogues with cyclized side chains has been pursued to reduce the conformational entropy loss upon binding to nucleic acids. cardiff.ac.uk

The guanidine moiety is a recurring structural motif in a wide array of natural products, many of which possess significant biological activities. nih.govrsc.org The synthesis of these complex molecules often presents considerable challenges and has spurred the development of novel synthetic methodologies. nih.gov The incorporation of guanidine groups into natural product scaffolds can be a key step in their total synthesis or in the generation of analogues for biological evaluation. rsc.org

Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate guanidine groups to replicate the side chain of arginine or to introduce specific physicochemical properties. nih.govnih.gov The synthesis of bis-cyclic guanidine heterocyclic peptidomimetics from reduced tripeptides has yielded compounds with affinity for opioid receptors. nih.gov

The functionalization of other complex molecular frameworks, such as triterpenoids, with guanidine groups is also an area of active research. cnr.it This approach aims to combine the biological activities of the triterpenoid (B12794562) scaffold with the unique properties of the guanidinium group to create novel therapeutic agents. cnr.it

Biochemical and Molecular Mechanisms of Action

Enzymatic Interactions and Inhibition Profiles

1-(5-Aminopentyl)guanidine and its structural analogs engage with several classes of enzymes, acting as substrates, inhibitors, or modulators. These interactions are central to its mechanism of action.

Guanidine-containing compounds are well-documented modulators of amine oxidases. nih.gov Diamine oxidase (DAO), a copper-containing enzyme, is primarily responsible for the degradation of polyamines like putrescine and histamine (B1213489). nih.govseebeyondshop.com The inhibition of DAO by guanidine (B92328) compounds is often time-dependent. nih.gov

Aminoguanidine (Pimagedine), a simple guanidine derivative, is a classic inhibitor of DAO. seebeyondshop.comwikipedia.org It functions by binding to the enzyme's active site, preventing the metabolic degradation of its substrates. seebeyondshop.com Agmatine (B1664431), a naturally occurring analog of this compound, has been identified as a classical substrate for diamine oxidase. ijcrt.org Given that this compound shares the core 4-aminobutylguanidine structure of agmatine, extended by one methylene (B1212753) group, it is also expected to be recognized by DAO, likely acting as either a substrate or a competitive inhibitor.

Polyamine oxidases (PAOs) are flavin-dependent enzymes that are also involved in polyamine catabolism, typically oxidizing higher polyamines such as spermidine (B129725) and spermine (B22157). nih.gov The modulation of DAO and PAO by compounds like this compound can significantly alter polyamine homeostasis, a critical factor in cellular growth and stress responses. nih.gov

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of the critical signaling molecule nitric oxide (NO) from L-arginine. wikipedia.org Due to the structural similarity between the guanidinium (B1211019) group of L-arginine and that found in this compound, guanidino compounds are a major class of NOS inhibitors. researchgate.net These inhibitors act by competing with the natural substrate, L-arginine, for binding at the enzyme's active site. researchgate.net

There are three primary isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov The development of isoform-selective inhibitors is a key goal in pharmacology to target specific pathological processes without disrupting the essential physiological functions of other isoforms. Research has led to the development of potent and highly selective inhibitors of nNOS based on a substituted aminopentyl-guanidine scaffold. bindingdb.org For instance, certain (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines have demonstrated high selectivity for the neuronal isoform. bindingdb.org The mechanism often involves the amidine or guanidine portion of the molecule interacting with a conserved glutamate (B1630785) residue (Glu592 in nNOS) in the active site, mimicking the binding of L-arginine. nih.gov

| Compound | Target Isoform(s) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | nNOS, iNOS, eNOS | Competitive, Inactivator of nNOS/iNOS | Amidine group |

| L-NIL (N6-(1-Iminoethyl)-L-lysine) | iNOS (moderately selective) | Competitive | Amidine group on a lysine (B10760008) scaffold |

| (4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N'-nitroguanidine | nNOS (highly selective) | Competitive | Nitroguanidine (B56551) and aminopentyl chain |

| Aminoguanidine | iNOS (preferential) | Inhibitor | Guanidine group |

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. nih.gov Selective inhibition of BChE is considered a therapeutic strategy, particularly in later stages of Alzheimer's disease. nih.gov While numerous compounds have been screened for BChE inhibitory activity, nih.gov there is limited specific information in the reviewed scientific literature directly implicating this compound or its close structural analog agmatine as potent or selective inhibitors of BChE. drugbank.comdundee.ac.uk Therefore, direct modulation of BChE is not considered a primary mechanism of action for this compound based on current evidence.

Mitochondria are central to cellular energy production and apoptosis, with the electron transport chain (ETC) being a key component. mdpi.com Guanidino compounds, particularly the endogenous arginine metabolite agmatine, have been shown to exert significant protective effects on mitochondrial function. nih.govnih.gov Agmatine helps preserve mitochondrial homeostasis by modulating mitochondrial dynamics and regulating the opening of the mitochondrial permeability transition pore (mPTP). nih.gov

This protective action is linked to the preservation of the mitochondrial membrane potential (ΔΨm), which is generated by the ETC. mdpi.com Agmatine demonstrates free-radical scavenging properties, protecting against oxidative stress that can damage ETC components and uncouple oxidative phosphorylation. nih.govresearchgate.net Specifically, agmatine protects against the oxidation of critical sulfhydryl groups and reduces hydrogen peroxide levels, thereby preventing the collapse of the membrane potential. nih.govresearchgate.net Polyamines like spermine have also been shown to preserve mitochondrial bioenergetics and inhibit mPTP opening. spandidos-publications.com Given that excessive calcium influx and reactive oxygen species (ROS) can inhibit ETC complexes like Complex I, the ability of guanidino compounds to mitigate these insults suggests a modulatory role in maintaining ETC function. mdpi.com

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds by creating crosslinks between the γ-carboxamide group of a glutamine residue and a primary amine. nih.govbiorxiv.org This enzymatic action is crucial for protein cross-linking in the extracellular matrix. biorxiv.org

The primary amine of an alkylamine can serve as a donor substrate for the transamidation reaction. unipd.it The structure of this compound contains a terminal primary amine on its pentyl chain. This feature allows it to act as a substrate for transglutaminases. Specifically, the 5-aminopentyl group has been shown to be a reactive substrate for microbial transglutaminase (MTG), enabling the enzyme to covalently attach the molecule to a reactive glutamine residue on a target protein. google.com This interaction suggests that this compound can be enzymatically incorporated into proteins, potentially altering their structure and function.

Receptor and Ion Channel Modulation by Guanidine Structures

The positively charged guanidinium group is a key pharmacophore that mediates interactions with various receptors and ion channels. Guanidine and its derivatives are known as potent modulators of channel function.

One of the most well-characterized interactions is the inhibition of voltage-gated potassium (Kv) channels. nih.govnih.gov Guanidine compounds have been shown to bind within the intracellular pore of Kv channels, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel. nih.gov This inhibition of potassium efflux enhances neurotransmitter release at the neuromuscular junction.

The guanidine moiety is also critical for binding to other receptor types. For example, derivatives of 1-[4-(piperazin-1-yl)but-1-yl]guanidine have been identified as potent antagonists for muscarinic M2 and M4 receptors. acs.org Molecular modeling suggests the guanidine group forms a hydrogen-bond network with key amino acid residues (such as asparagine and alanine) within the receptor's binding site. acs.org Furthermore, guanidine-containing structures are known to interact with the ion channel of the N-methyl-D-aspartate (NMDA) receptor, and poly-arginine peptides can modulate glutamate receptors. mdpi.comelsevierpure.com

Cellular Pathway Modulation and Biological Responses

This compound, also known as agmatine, has been shown to influence cell cycle progression and induce apoptosis in various cell types, particularly in rapidly proliferating cells like cancer cells. physiology.orgcore.ac.uk Studies on human colon adenocarcinoma cells revealed that agmatine treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase. core.ac.uk This alteration in cell cycle distribution is associated with a reduction in the expression of key cell cycle proteins, cyclin A and cyclin B1. core.ac.uk

Furthermore, agmatine has demonstrated the ability to induce apoptosis, or programmed cell death. In some cancer cell lines, agmatine treatment has been linked to an increase in apoptotic markers. physiology.orgmdpi.com For instance, in an auditory cell line, agmatine was found to protect against cisplatin-induced apoptosis by decreasing the expression of the pro-apoptotic protein BAX and reducing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. biorxiv.org However, it's noteworthy that in some contexts, agmatine has been observed to protect against apoptosis induced by certain stimuli. physiology.orgnih.gov For example, it can attenuate apoptosis induced by agents like camptothecin (B557342) and 5-fluorouracil. physiology.orgnih.gov This dual role suggests that the effect of agmatine on apoptosis is likely context-dependent, varying with cell type and the specific apoptotic trigger.

The antiproliferative effects of agmatine are often linked to its ability to modulate intracellular polyamine levels. physiology.orgcore.ac.uk By competing with polyamines for cellular uptake and influencing their metabolism, agmatine can deplete the levels of these essential molecules, thereby inhibiting cell growth. physiology.orgphysiology.org

Table 1: Effects of Agmatine on Cell Cycle and Apoptosis

| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes |

| Human Colon Adenocarcinoma (HT-29) | Accumulation in S and G2/M phases core.ac.uk | - | Decreased cyclin A and B1 expression core.ac.uk |

| Auditory Cell Line (HEI-OC1) | - | Protection against cisplatin-induced apoptosis biorxiv.org | Decreased BAX expression and caspase-3 activity biorxiv.org |

| Transformed NIH-3T3 cells | Growth suppression physiology.org | Attenuation of camptothecin- and 5-fluorouracil-induced apoptosis physiology.orgnih.gov | Depletion of intracellular polyamines physiology.org |

The guanidinium group, a key feature of this compound, is known to engage in non-covalent interactions with nucleic acids. mdpi.comcsic.es These interactions are primarily driven by hydrogen bonding and electrostatic attractions between the positively charged guanidinium group and the negatively charged phosphate (B84403) backbone of DNA and RNA. researchgate.netnih.gov Specifically, the guanidinium group can form favorable hydrogen bonds with the phosphate, sulfate, and carboxylate groups found in biological macromolecules. researchgate.net Guanidine derivatives have been noted for their ability to bind to the minor groove of the DNA helix, potentially interacting with adenine (B156593) and thymine (B56734) phosphate residues, which can lead to DNA damage and induce cell death. mdpi.com

Regarding DNA-modifying enzymes, O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects cells from the harmful effects of alkylating agents by removing alkyl groups from the O6 position of guanine. nih.govmdpi.com The function of AGT involves a C-terminal domain that contains the active site cysteine and a DNA binding region, and an N-terminal domain that plays a structural role. nih.gov While direct studies on the interaction between this compound and AGT are limited, the ability of guanidinium-containing compounds to interact with DNA suggests a potential for indirect influence on the activity of DNA-modifying enzymes. For instance, by binding to DNA, such compounds could potentially alter the accessibility of DNA lesions to repair enzymes like AGT.

It has been shown that AGT can be involved in the activation of certain compounds, such as dibromoalkanes, potentiating their genotoxic effects. nih.gov This highlights the complex role of AGT in cellular responses to chemical agents. The structural features of AGT, including a novel zinc site, are critical for its function in binding to DNA and repairing alkylated bases. rcsb.org

The guanidinium group of this compound plays a pivotal role in its ability to cross cell membranes. Guanidinium-rich molecules are known to efficiently enter living cells, often in a non-endocytic, energy-independent manner. nih.govacs.orgresearchgate.net A key mechanism involves the interaction of the positively charged guanidinium groups with negatively charged components of the cell membrane, such as fatty acids and phosphate groups. nih.govacs.orgtandfonline.com

One proposed mechanism suggests that deprotonated fatty acids on the outer leaflet of the cell membrane interact with guanidinium groups, leading to the formation of a transient membrane channel. nih.govacs.org This allows the guanidinium-containing molecule to be transported into the cell. This process is facilitated by the pH gradient across the cell membrane. nih.govacs.org

Furthermore, this compound has been shown to utilize the polyamine transport system for cellular uptake. physiology.org This is an energy-dependent process that allows agmatine to compete with natural polyamines like putrescine, spermidine, and spermine for entry into the cell. physiology.org This competition is significant as it can lead to a depletion of intracellular polyamine levels, contributing to the antiproliferative effects of agmatine. physiology.org The polyamine transport system is often upregulated in rapidly proliferating cells, which could potentially target agmatine uptake to these cells. physiology.org

The efficiency of cellular uptake is also influenced by the number and spatial arrangement of guanidinium groups on a molecule. nih.gov Studies with guanidinylated compounds have shown that increasing the number of guanidinium moieties can significantly enhance cellular uptake. tandfonline.comnih.gov

This compound, or agmatine, is deeply integrated into polyamine homeostasis in both animals and plants. Polyamines are essential for a wide range of cellular processes, including cell growth, differentiation, and responses to stress. nih.govmdpi.com In mammals, agmatine can regulate intracellular polyamine levels through various mechanisms. It can compete with polyamines for transport into cells, induce the expression of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, and decrease the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. mdpi.comresearchgate.net By these actions, agmatine can lead to a reduction in the levels of cellular polyamines, which is linked to its antiproliferative effects. physiology.orgmdpi.com

In plants, agmatine is an intermediate in the biosynthesis of putrescine, a primary polyamine. nih.govjmbfs.org The accumulation of polyamines, often through the arginine decarboxylase (ADC) pathway which produces agmatine, is a common response to various abiotic stresses such as drought, salinity, and extreme temperatures. nih.govelsevierpure.com Exogenous application of agmatine has been shown to improve tolerance to water and salinity stress in plants like the turnip. notulaebotanicae.ronotulaebotanicae.ro This enhanced tolerance is associated with improvements in physiological and biochemical characteristics, including leaf gas exchange and the activity of antioxidant enzymes. notulaebotanicae.ronotulaebotanicae.roresearchgate.net The modulation of polyamine levels by agmatine appears to be a key factor in mediating these protective effects against abiotic stress. nih.govresearchgate.net

Table 2: Role of Agmatine in Polyamine Homeostasis and Abiotic Stress

| Organism | Role in Polyamine Homeostasis | Role in Abiotic Stress Response |

| Mammals | Competes for uptake, induces SSAT, inhibits ODC, leading to decreased polyamine levels. physiology.orgmdpi.comresearchgate.net | - |

| Plants | Intermediate in putrescine biosynthesis. nih.govjmbfs.org | Enhances tolerance to drought and salinity by improving physiological and biochemical parameters. notulaebotanicae.ronotulaebotanicae.ro |

Non-Covalent Interactions and Molecular Recognition in Guanidine Systems

The guanidinium group of this compound is a key player in its molecular interactions due to its ability to form strong non-covalent bonds. nih.govacs.org At physiological pH, the guanidinium group is protonated, carrying a positive charge, which allows it to participate in potent electrostatic interactions with negatively charged molecules. nih.govacs.org

A hallmark of the guanidinium group is its capacity to form bidentate hydrogen bonds with oxyanions like carboxylates, phosphates, and sulfates. nih.govnih.gov This type of interaction, where two hydrogen bonds are formed simultaneously with the same anionic group, is significantly stronger than a single hydrogen bond and contributes to the high affinity of guanidinium-containing molecules for various biological targets. researchgate.netrsc.org The planar structure of the guanidinium group facilitates these interactions. nih.govacs.org

These strong hydrogen bonding and electrostatic interactions are fundamental to the biological activity of this compound. They govern its binding to receptors, its interaction with the phosphate backbone of nucleic acids, and its ability to permeate cell membranes by associating with negatively charged membrane components. mdpi.comcsic.esnih.govacs.org The strength of these interactions can be influenced by the surrounding environment and the spatial arrangement of the interacting groups. elsevierpure.comacs.org Computational studies have further elucidated the nature of these interactions, highlighting the reinforcement of hydrogen bonds by the ionic character of the interacting species. researchgate.net

Biosynthetic Pathways and Metabolic Roles of Guanidine Compounds

Natural Occurrence and Biosynthesis of Guanidine-Containing Metabolites

Guanidine-containing natural products are found in a wide array of organisms, including microorganisms, marine invertebrates, terrestrial plants, and amphibians. rsc.orgresearchgate.netnih.gov These metabolites exhibit remarkable structural diversity, ranging from simple molecules to complex alkaloids, polyketides, and non-ribosomal peptides. rsc.orgnih.gov Marine organisms, particularly sponges of the genera Ptilocaulis, Crambe, and Monanchora, are prolific sources of unique guanidine (B92328) alkaloids, many of which possess potent biological activities. nih.govrsc.org Examples include ptilomycalin A, crambescidins, and monanchocidin, which feature intricate cyclic guanidine cores. nih.govrsc.org

In bacteria, guanidine itself can be produced, and its metabolism is regulated by specific riboswitches. nih.gov Some bacteria can even use guanidine as a sole source of energy and nitrogen. researchgate.net Plants and fungi also produce a variety of guanidino compounds. nih.govmicrobiologyresearch.org The biosynthesis of these diverse structures often involves modifications of common precursors, leading to a wide range of secondary metabolites. rsc.orgresearchgate.net For instance, some tricyclic guanidino compounds found in newts are thought to be derived from a monoterpene skeleton coupled to a guanidino group, suggesting a branched biosynthetic pathway. acs.org

Precursors and Enzymatic Steps in Guanidine Biosynthesis

The biosynthesis of many guanidino compounds proceeds through a key enzymatic reaction known as transamidination. researchgate.net In this process, the amidino group (-C(=NH)NH2) is transferred from a donor molecule, most commonly L-arginine, to an amino acceptor. researchgate.net

One of the most well-characterized pathways is the biosynthesis of creatine, which involves two main enzymatic steps. researchgate.net

L-arginine:glycine amidinotransferase (AGAT) : This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, forming guanidinoacetic acid (GAA) and ornithine. researchgate.net

S-adenosylmethionine:guanidinoacetate N-methyltransferase (GAMT) : GAA is then methylated by GAMT, using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine. researchgate.net

Similarly, guanidinosuccinic acid is synthesized in the liver via the transamidination from L-arginine to aspartic acid. nih.gov Other guanidino compounds are formed by the guanidinylation of various amine precursors. For example, 1-(5-Aminopentyl)guanidine (also known as audouine) is synthesized by the guanidinylation of cadaverine (B124047) (1,5-diaminopentane). microbiologyresearch.org In some organisms, other precursors can be involved; for instance, L-canavanine has been identified as a potential biological precursor for free guanidine in rats. nih.gov

Engineered biosynthetic pathways have also been developed. In one example, the cyanobacterium Synechocystis sp. PCC 6803 was engineered to produce guanidine directly from CO2 and ammonium (B1175870). researchgate.netrsc.org This was achieved by introducing an ethylene-forming enzyme (EFE) that cleaves arginine to release guanidine and 1-pyrroline-5-carboxylic acid (P5C). rsc.org

Table 1: Precursors and Resulting Guanidine Compounds

| Precursor | Guanidinylation Reaction | Resulting Guanidine Compound |

| Glycine | Transamidination from Arginine | Guanidinoacetic acid |

| Aspartic Acid | Transamidination from Arginine | Guanidinosuccinic acid |

| Cadaverine (1,5-Diaminopentane) | Guanidinylation | This compound (Audouine) |

| Agmatine (B1664431) | Guanidinylation | Arcaine (B1209109) (1,4-Diguanidinobutane) |

| 5-Aminovalerate | Guanidinylation | Guanidinovalerate |

| L-Canavanine | Peroxidative Reaction | Guanidine |

This table summarizes key precursors and the guanidine compounds synthesized from them through various enzymatic or chemical reactions. microbiologyresearch.orgresearchgate.netnih.govnih.gov

Catabolic Pathways and Degradation Products of Guanidine Compounds

The breakdown of guanidino compounds is essential for nitrogen recycling and detoxification. These catabolic pathways are particularly well-studied in bacteria, such as those from the genus Pseudomonas. microbiologyresearch.orgnih.gov

Pseudomonas species exhibit multiple routes for the catabolism of agmatine, a guanidino compound derived from arginine. microbiologyresearch.orgnih.gov

Deamination Pathway : Agmatine is deaminated to carbamoylputrescine, which is subsequently converted to putrescine. nih.gov

Amidinohydrolase Pathway : Agmatine is directly hydrolyzed by agmatine amidinohydrolase to yield putrescine and urea (B33335). microbiologyresearch.orgnih.gov

Oxidative Deamination Pathway : In Pseudomonas cepacia, agmatine is oxidized to guanidinobutyraldehyde, then to guanidinobutyrate. Guanidinobutyrate amidinohydrolase then removes urea to produce 4-aminobutyrate. nih.gov

Novel amidinohydrolases have been identified that are specific for other guanidino compounds. For example, P. putida can utilize arcaine and audouine, while P. cepacia can degrade arcaine, homoarginine, and guanidinovalerate. microbiologyresearch.orgnih.gov The degradation of free guanidine in bacteria can occur via two main pathways: the guanidinase pathway, which hydrolyzes guanidine to urea and ammonium, and the guanidine carboxylase pathway. researchgate.net The resulting urea is typically further broken down by urease into ammonia (B1221849) and carbon dioxide. researchgate.netmicrobiologyresearch.org

In other contexts, the degradation of guanidine-containing molecules can be non-enzymatic. For instance, advanced glycation end-products (AGEs), which can form when sugars react with the guanidine group of arginine residues in proteins, are implicated in various diseases. wikipedia.org

Table 2: Examples of Guanidine Compound Catabolism

| Guanidine Compound | Enzyme | Organism/System | Degradation Products |

| Agmatine | Agmatine amidinohydrolase | Pseudomonas indigofera | Putrescine, Urea |

| Agmatine | Agmatine dehydrogenase | Pseudomonas cepacia | Guanidinobutyraldehyde |

| Guanidinobutyrate | Guanidinobutyrate amidinohydrolase | Pseudomonas cepacia | 4-Aminobutyrate, Urea |

| Arcaine, Audouine | Amidinohydrolase | Pseudomonas putida | Corresponding diamines, Urea |

| Guanidine | Guanidinase | Nitrososphaera inopinata | Urea, Ammonium |

| Guanidine | Guanidine carboxylase | Bacteria | Carboxyguanidine |

This table highlights key enzymes and pathways involved in the breakdown of various guanidino compounds. researchgate.netmicrobiologyresearch.orgnih.gov

Metabolic Interconnections with Biogenic Amines and Polyamines

The metabolism of guanidino compounds is intricately linked with the pathways of biogenic amines and polyamines like putrescine, spermidine (B129725), and spermine (B22157). nih.gov Polyamines are essential for cell growth and are synthesized from amino acids. nih.gov

The connection is most direct in the case of this compound, which is formed from the guanidinylation of cadaverine, a diamine produced by the decarboxylation of lysine (B10760008). microbiologyresearch.orgnih.gov Similarly, the guanidino compound agmatine is synthesized via the decarboxylation of arginine. Arginine itself is a key hub, serving as the primary amidino donor for many guanidino compounds and also as a precursor for the polyamine pathway through its conversion to ornithine by the enzyme arginase. researchgate.netmdpi.com Ornithine is then decarboxylated to produce putrescine, the foundational molecule for synthesizing spermidine and spermine. nih.govmdpi.com

This metabolic branching allows for the synthesis of a diverse range of molecules from a common set of precursors. The degradation of some guanidino compounds also feeds back into the polyamine pool. For example, the catabolism of agmatine can produce putrescine, directly replenishing the polyamine supply. nih.gov The presence of (3-aminopropyl)guanidine in some marine organisms suggests a potential biosynthetic link involving the degradation of a polyamine precursor like spermidine. acs.org Therefore, the biosynthetic and catabolic pathways of guanidino compounds and polyamines are deeply interconnected, sharing precursors and intermediates, which highlights a coordinated regulation of these nitrogenous metabolites within the cell.

Advanced Analytical and Detection Methodologies for Guanidine Compounds

Chromatographic Techniques for Separation and Quantification of Guanidine (B92328) Derivatives

Chromatography is a cornerstone for the analysis of guanidine compounds, enabling their separation from complex mixtures prior to detection and quantification. Both liquid and gas chromatography have been successfully employed, with the choice of technique often depending on the volatility and polarity of the target analytes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are powerful techniques for the separation of non-volatile and polar guanidine derivatives. These methods are typically coupled with spectroscopic (UV-Vis, fluorescence) or mass spectrometric detectors for sensitive and selective quantification.

A simple and sensitive HPLC method for the quantitative determination of guanidine in high salt and protein matrices has been developed using a cation-exchange column. nih.gov This approach avoids pre-column derivatization and utilizes UV detection at 195 nm. nih.govmtc-usa.commtc-usa.com For enhanced sensitivity, especially at low concentrations, an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.com Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, has also been shown to be effective for the retention and analysis of guanidine and its derivatives. sielc.com

UFLC coupled with tandem mass spectrometry (UFLC-MS/MS) provides a rapid and sensitive platform for the quantitative analysis of various guanidine compounds in diverse matrices like soil and water. researchgate.net For instance, a method for nitroguanidine (B56551) and other explosives was developed with a chromatographic run time of just 5 minutes. researchgate.net Similarly, LC-MS/MS methods have been established for the quantification of guanidine derivatives in aquatic environments, utilizing hydrophilic interaction liquid chromatography (HILIC) columns for optimal separation and detection. nih.gov

The following table summarizes key parameters of selected HPLC and UFLC methods for guanidine compound analysis.

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Dionex CS 14 cation-exchange | 3.75 mM methanesulfonic acid | UV (195 nm) | Guanidine in high salt and protein matrices | nih.gov |

| HPLC | Cogent Diamond Hydride™ | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | UV (195 nm) | Guanidine analysis | mtc-usa.commtc-usa.com |

| HPLC (Mixed-Mode) | Primesep 100 | Varies (e.g., acetonitrile, water, formic acid) | ELSD, UV (200 nm) | Guanidine and its derivatives | sielc.com |

| UFLC-MS/MS | Not specified | Methanol-water (60:40 v/v) with 1 mM ammonium (B1175870) acetate | ESI-MS/MS | Nitroguanidine and other explosives in soil and water | researchgate.net |

| LC-MS/MS | ACQUITY UPLC BEH HILIC | Acetonitrile and water with ammonium formate (B1220265) and formic acid | ESI-MS/MS | Guanidine derivatives in aquatic environments | nih.gov |

Gas chromatography is a suitable technique for the analysis of volatile or semi-volatile organic compounds. creative-proteomics.com While many guanidine derivatives are non-volatile, GC can be employed for the analysis of their volatile metabolites or after a derivatization step to increase volatility. researchgate.netpsu.edu

For instance, a method for the determination of guanidino compounds in the deproteinized serum of uremic patients has been developed using GC with flame ionization detection (FID). This method involves derivatization with hexafluoroacetylacetone (B74370) and ethyl chloroformate. researchgate.net The separation is achieved on a HP-5 column with a temperature gradient. researchgate.net

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another powerful technique for the analysis of volatile compounds in complex samples. mdpi.comamazonaws.com This approach has been used to identify volatile metabolites from bacteria and in food products, and could potentially be applied to study the volatile metabolites of guanidine-producing organisms. mdpi.comamazonaws.com

Key parameters for a GC-based method for guanidino compounds are presented in the table below.

| Analytical Technique | Column | Derivatizing Agents | Detection | Application | Reference |

| GC-FID | HP-5 (30 m × 0.32 mm id) | Hexafluoroacetylacetone and ethyl chloroformate | Flame Ionization Detector (FID) | Guanidino compounds in deproteinized serum | researchgate.net |

Spectroscopic Characterization in Biological Contexts (e.g., NMR, FTIR, XPS)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of guanidine compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the molecular structure, functional groups, and electronic environment of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the unambiguous structure determination of guanidine derivatives. researchgate.netresearchgate.netmdpi.com For instance, the structures of novel guanidine amides isolated from marine organisms were elucidated using 1D and 2D NMR techniques. acs.org NMR has also been used to confirm the structure of synthesized polymeric guanidine derivatives and to study the interactions of guanidinium (B1211019) with biological macromolecules like riboswitches. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in guanidine compounds. The FTIR spectra of guanidine derivatives typically show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=N stretching (around 1650-1689 cm⁻¹), N-H bending (around 1640 cm⁻¹), and C-N stretching. mdpi.comkpi.ua This technique has been successfully used to confirm the chemical structure of synthesized polymeric guanidine and biguanidine (B15175387) salts. kpi.ua

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within a molecule. rsc.org XPS has been employed to study the electronic structure of guanidine and its derivatives, revealing the effects of protonation and substituent groups on the electron density distribution. rsc.orgresearchgate.net It has also been used to investigate the interactions between guanidinium-based ionic liquids and biomolecules. rsc.orgrsc.org However, extensive signal overlaps in XPS spectra can sometimes make the resolution of different nitrogen-containing functional groups challenging. acs.org

Mass Spectrometry for Structural Elucidation and Quantitative Analysis of Guanidine Species

Mass spectrometry (MS) is a highly sensitive and versatile technique that plays a central role in both the structural elucidation and quantitative analysis of guanidine compounds. Various MS-based approaches are utilized, often in combination with chromatographic separation.

For structural elucidation, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown guanidine derivatives. acs.orgnih.gov Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that provide detailed structural information. nih.gov

For quantitative analysis, techniques like triple quadrupole mass spectrometry (QqQ-MS) operating in multiple reaction monitoring (MRM) mode offer excellent sensitivity and selectivity. nih.govunimi.it This approach is widely used in LC-MS/MS methods for the targeted quantification of guanidine compounds in complex biological and environmental samples. nih.govunimi.itnih.gov Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has also been developed for the quantitative analysis of polymeric guanidine compounds, where the use of an ionic liquid matrix can improve reproducibility. korea.ac.krnih.govresearchgate.netdongguk.edu

The table below highlights different mass spectrometry techniques and their applications in the analysis of guanidine compounds.

| Mass Spectrometry Technique | Ionization Source | Application | Key Findings/Advantages | Reference(s) |

| LC-MS/MS (QqQ) | Electrospray (ESI) | Quantitative analysis of guanidine derivatives in water | High sensitivity and selectivity using MRM | nih.govunimi.it |

| LC-DTIMS-QTOF MS | Electrospray (ESI) | High-throughput screening and quantification of guanidino compounds | Enhanced specificity and selectivity, use of collision cross-section (CCS) for identification | nih.gov |

| MALDI-TOF-MS | MALDI | Quantitative analysis of polymeric guanidine (PHMG) oligomers | Use of ionic liquid matrix improves reproducibility, good linearity over a wide concentration range | korea.ac.krnih.govresearchgate.netdongguk.edu |

| LC-HRMS (QTOF) | Electrospray (ESI) | Structural elucidation of novel cyclic guanidine compounds | Accurate mass measurements for determining elemental composition | nih.gov |

Bioanalytical Sample Preparation and Derivatization Strategies for Guanidine Analysis

Effective sample preparation is a critical step in the analysis of guanidine compounds from biological matrices, which are often complex and contain interfering substances. The main goals of sample preparation are to remove interferences, concentrate the analyte, and convert it into a form that is suitable for analysis.

Common sample preparation techniques for bioanalytical samples include protein precipitation and solid-phase extraction (SPE) . acs.org For samples with high protein concentrations, proteins can be removed by precipitation with organic solvents or by using centrifugal filters. nih.govacs.org SPE is a versatile technique used to isolate and concentrate guanidine compounds from complex matrices like water or biological fluids. nih.govacs.orgbioanalysis-zone.com Different SPE sorbents, such as mixed-mode weak-cation-exchange cartridges, can be used to achieve selective extraction. nih.gov

Derivatization is often employed in the analysis of guanidine compounds to improve their chromatographic properties and/or enhance their detectability. psu.edumdpi.com This is particularly useful for GC analysis to increase volatility and for HPLC with fluorescence detection to introduce a fluorophore. researchgate.netpsu.edunih.gov

Several derivatization reagents have been successfully used for the analysis of guanidino compounds:

Ninhydrin: Reacts with guanidino compounds under strongly alkaline conditions to yield fluorescent derivatives, allowing for sensitive detection in HPLC. nih.gov

Benzoin: Forms fluorescent derivatives with guanidino compounds, enabling their determination by HPLC with fluorescence detection or LC-MS. nih.govresearchgate.netunivie.ac.at

Hexafluoroacetylacetone and Ethyl Chloroformate: Used for the derivatization of guanidino compounds prior to GC-FID analysis. researchgate.net

The choice of sample preparation and derivatization strategy depends on the specific guanidine compound, the nature of the sample matrix, and the analytical technique being used.

Computational and Theoretical Chemistry Studies of Guanidine Systems

Quantum Chemical Methods for Electronic Structure and Reactivity of Guanidines

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of guanidines. These approaches, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbitals, and the prediction of chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying guanidine (B92328) systems. diva-portal.org For instance, calculations at the B3LYP/6-31+G(d) level of theory have been employed to determine the preferred tautomeric states of guanidine derivatives. researchgate.net Such studies are crucial as the tautomeric form of a guanidine can significantly influence its biological activity and chemical reactivity. Analysis of the molecular electrostatic potential (MESP), electron localization function (ELF), and Natural Bond Orbital (NBO) charges provide a comprehensive picture of the electron distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net

The reactivity of guanidines, particularly their protonation behavior, has been a subject of intense theoretical investigation. Quantum chemical studies on guanylthiourea (B104047) have revealed that the site of protonation can differ between the gas phase and aqueous solution, highlighting the significant role of the solvent environment. researchgate.netnih.gov In the gas phase, the sulfur atom was identified as the preferred protonation site, while in an aqueous medium, a nitrogen atom became the favored site. nih.gov These findings are critical for understanding the behavior of guanidine-containing drugs and their interactions within biological systems.

Furthermore, quantum chemical methods are instrumental in elucidating reaction mechanisms. For example, the interconversion between thione and thiol tautomers of guanylthiourea has been shown to proceed via a bimolecular process involving protonation, C-N bond rotation, and subsequent deprotonation. researchgate.netnih.gov Similarly, the mechanism of S-alkylation reactions in these systems has been clarified through computational modeling. researchgate.netnih.gov

The electronic structure of guanidine itself has been a focus of theoretical studies, providing a foundation for understanding its derivatives. acs.org These studies explore the equilibrium geometries and electronic properties that give rise to the characteristic high basicity and stability of the guanidinium (B1211019) cation. acs.org The interplay of π-electron conjugation and intramolecular hydrogen bonding plays a significant role in stabilizing different isomers and conformers of guanidine derivatives. researchgate.netnih.gov

Molecular Dynamics Simulations of Guanidine-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between guanidine-containing molecules and their biological targets. By simulating the movements of atoms over time, MD provides valuable insights into binding modes, conformational changes, and the thermodynamics of interaction.

MD simulations have been extensively used to study the interactions of guanidinium ions, the protonated form of guanidine, with proteins and nucleic acids. These simulations have shown that guanidinium ions can interact directly with proteins, with favorable electrostatic interactions being the primary driving force. rsc.org Van der Waals forces also contribute to this accumulation near the protein surface. rsc.org The ability of guanidinium to destabilize the native structure of proteins, a phenomenon relevant to protein denaturation studies, has been explored using microsecond-long MD simulations of ubiquitin in the presence of guanidinium chloride. rsc.org These simulations revealed that the unfolding process is a multi-step event initiated by the loss of hydrophobic contacts in the C-terminal region. rsc.org

In the context of drug design, MD simulations are crucial for understanding how guanidine-containing inhibitors bind to their target enzymes. For example, simulations of a guanidine derivative inhibiting the main protease (Mpro) of SARS-CoV-2 have revealed specific hydrogen bonding and π-cation interactions within the active site. nih.gov These simulations can assess the stability of the ligand-protein complex over time and identify key residues involved in the interaction. nih.govpcbiochemres.com By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, researchers can gauge the stability of the complex and the flexibility of different regions of the protein upon ligand binding. pcbiochemres.com

MD simulations have also been employed to investigate the interaction of guanidinium with nucleic acid components. These studies are important for understanding how guanidine-based drugs bind to the minor groove of DNA. acs.org Furthermore, simulations of the guanidine-II aptamer have shed light on the conformational states and ligand binding modes, explaining the selectivity of the aptamer for guanidinium over urea (B33335). oup.com The simulations showed that in the absence of a ligand, the binding pocket can adopt a collapsed conformation. oup.com

The following table summarizes key parameters often analyzed in MD simulations of guanidine-target interactions:

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Indicates the stability of the simulated system over time. A stable RMSD suggests the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of a protein or nucleic acid, which can be important for ligand binding and conformational changes. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | Crucial for the specificity and affinity of binding. |

| Interaction Energy | The calculated energy of interaction between the ligand and the target. | Provides a quantitative measure of the binding affinity. |

| Radius of Gyration (Rg) | A measure of the compactness of a protein or complex. | Changes in Rg can indicate conformational changes such as folding or unfolding. pcbiochemres.com |

These computational techniques provide a detailed, atomistic view of guanidine-target interactions, guiding the development of new and more effective therapeutic agents.

Prediction of Basicity and Proton Affinities for Guanidine Bases

The high basicity of the guanidine functional group is one of its most defining chemical characteristics. Computational chemistry provides powerful tools for the accurate prediction of basicity, typically expressed as the pKa value, and the related gas-phase property of proton affinity (PA).

Gas-phase basicity refers to the negative of the Gibbs free energy change for the protonation reaction in the gas phase, while proton affinity is the corresponding enthalpy change. nih.govlibretexts.org These intrinsic properties, devoid of solvent effects, are crucial for understanding the fundamental electronic characteristics of a molecule. High-level ab initio calculations, such as the G2 and G2(MP2) methods, have been used to determine the proton affinity of guanidine, yielding values in good agreement with experimental data from Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. uam.es

A significant challenge in computational chemistry is to accurately predict pKa values in solution, as this requires accounting for the complex effects of solvation. The thermodynamic cycle connecting gas-phase basicity to solution-phase pKa involves the free energy of solvation of the protonated and neutral species. nih.gov Predicting these solvation energies is a non-trivial task.

Despite these challenges, various computational strategies have been developed to predict the pKa of guanidine derivatives with remarkable accuracy. One successful approach is the AIBL/HiCoS methodology, which correlates experimentally measured pKa values with a single C=N bond length in the neutral guanidine base, calculated using ab initio methods at a relatively low level of theory. nih.govrsc.org This method has demonstrated excellent predictive power, with mean absolute errors typically less than 0.3 pKa units for sets of aryl guanidines and related compounds. nih.govrsc.org

The following table presents a comparison of experimental and computationally predicted pKa values for a selection of guanidine derivatives, illustrating the accuracy of modern predictive methods.

| Compound | Experimental pKa | Predicted pKa | Method | Reference |

| Phenylguanidine derivative set | Various | MAE: 0.29 | AIBL/HiCoS | nih.gov |

| 2-(arylimino)imidazolidine set | Various | MAE: 0.23 | AIBL/HiCoS | rsc.org |

These computational models are not only predictive but also serve as tools to identify potentially erroneous experimental data. nih.gov The ability to accurately predict the basicity of guanidines is of immense value in medicinal chemistry, as the charge state of a drug molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, excretion, and target interaction.

Rational Design and Virtual Screening of Novel Guanidine Derivatives

Computational methods have revolutionized the process of drug discovery, enabling the rational design and virtual screening of vast libraries of chemical compounds to identify promising new therapeutic agents. Guanidine derivatives, with their diverse pharmacological activities, are a prime subject for these in silico approaches.

Virtual screening involves the use of computational techniques to screen large databases of molecules for their potential to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches utilize the knowledge of known active compounds to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model is then used to search for new molecules with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored.

A multi-step virtual screening protocol was successfully employed to identify novel inhibitors of myeloperoxidase, an enzyme implicated in inflammatory syndromes. ulb.ac.be This process involved:

Filtering a large compound database (e.g., the ZINC database) based on drug-like properties, such as Lipinski's rule of five.

Screening the filtered library using a ligand-based pharmacophore model.

Docking the selected compounds into the active site of the enzyme.

Selecting the most promising candidates for in vitro testing based on their docking scores and predicted interactions. ulb.ac.be

This approach led to the identification of 12 new inhibitors with IC50 values below 5 µM from an initial pool of over 700,000 compounds. ulb.ac.be

Rational design complements virtual screening by using computational insights to guide the synthesis of new molecules with improved properties. This can involve modifying a known active compound to enhance its potency, selectivity, or pharmacokinetic profile. For example, starting from a lead compound identified through screening, medicinal chemists can use computational tools to explore the effects of adding or changing different functional groups. mdpi.com In the development of novel anticancer agents, a series of phenyl-guanidines were synthesized and evaluated. mdpi.com In silico tools were used to estimate the ADME (absorption, distribution,metabolism, and excretion) properties of these candidates, and a correlation was found between their lipophilicity and cytotoxic activity. mdpi.com This understanding can guide the design of future derivatives with optimized efficacy.

The discovery of novel SHP2 allosteric inhibitors for the treatment of KRAS mutant cancers provides another example of the power of combining virtual screening with rational structural optimization. researchgate.net Similarly, virtual screening has been used to identify guanidine derivatives as potential multi-target-directed ligands for conditions like autism spectrum disorder, targeting receptors such as the histamine (B1213489) H₃ and dopamine (B1211576) D₂ receptors. mdpi.com

The following table outlines the general workflow for rational drug design and virtual screening of guanidine derivatives:

| Step | Description | Key Techniques |

| 1. Target Identification & Validation | Identifying a biological target (e.g., an enzyme or receptor) involved in a disease process. | Bioinformatics, Genomics, Proteomics |

| 2. Lead Compound Identification | Finding initial molecules that show some activity against the target. | High-Throughput Screening (HTS), Virtual Screening (VS) |

| 3. Virtual Screening | Computationally screening large compound libraries. | Pharmacophore Modeling, Molecular Docking |

| 4. Hit-to-Lead Optimization | Modifying the initial "hit" compounds to improve their properties. | Rational Design, Structure-Activity Relationship (SAR) studies, ADME prediction |

| 5. Synthesis & In Vitro Testing | Synthesizing the designed compounds and testing their biological activity. | Organic Synthesis, Enzymatic Assays, Cell-based Assays |

| 6. In Vivo Testing | Evaluating the most promising compounds in animal models. | Preclinical Studies |

This iterative cycle of design, synthesis, and testing, heavily supported by computational methods, accelerates the discovery of new and effective guanidine-based medicines. nih.gov

Molecular Cluster Formation and Non-Covalent Interaction Modeling

The study of molecular clusters and the non-covalent interactions that govern their formation is a specialized area of computational chemistry that provides fundamental insights into the behavior of molecules in condensed phases and at interfaces. For guanidine and its protonated form, guanidinium, understanding these interactions is key to explaining their roles in diverse phenomena, from atmospheric chemistry to biological recognition.

Guanidine has been identified as a significant compound in atmospheric new particle formation. Computational studies have explored the formation of non-covalently bonded molecular clusters containing guanidine and other atmospheric species like sulfuric acid. acs.orgresearchgate.net These clusters are held together by a network of intermolecular forces, primarily hydrogen bonds. acs.orgscispace.com A significant challenge in modeling these systems is the vast number of possible configurations (isomers and conformers) for a given cluster. To address this, systematic configurational sampling methods have been developed. These methods employ a funnel-like approach, starting with a large number of candidate structures generated using computationally inexpensive force fields (like CHARMM) and progressively refining a smaller set of low-energy structures with higher levels of theory, such as Density Functional Theory (DFT) and coupled-cluster methods. researchgate.net

The modeling of non-covalent interactions is also crucial for understanding the recognition of guanidinium by biological receptors. The guanidinium cation is a common motif in drug molecules and the side chain of the amino acid arginine, and its interactions with biological targets like proteins and nucleic acids are of great interest. Theoretical studies have investigated the complexes formed between the guanidinium cation and the nucleobases of DNA and RNA (adenine, guanine, cytosine, thymine (B56734), and uracil). acs.org These studies utilize quantum chemical methods like the Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) approaches to analyze both hydrogen-bonded and cation-π interactions. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis are powerful tools for visualizing and characterizing these weak interactions. frontiersin.org For example, in studies of guanidinium decavanadate (B1236424) complexes, these methods have been used to identify and characterize the strong N-H···O hydrogen bonds and weaker C-H···O interactions that stabilize the crystal structure. frontiersin.org

The table below summarizes some of the key non-covalent interactions involving the guanidinium group that are studied using computational methods.

| Interaction Type | Description | Importance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N in guanidinium) and another nearby electronegative atom. | Primary driving force for the binding of guanidinium to many biological targets, such as the phosphate (B84403) backbone of DNA and carboxylate groups in proteins. |

| Cation-π Interaction | An electrostatic interaction between a cation (guanidinium) and the electron-rich face of an aromatic ring (e.g., in nucleobases or aromatic amino acids). | Contributes significantly to the binding affinity and specificity in protein-ligand and protein-nucleic acid recognition. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between fluctuating dipoles in adjacent, uncharged atoms. | Ubiquitous interactions that contribute to the overall stability of molecular complexes. |

| Electrostatic (Ionic) Interactions | The attractive force between the positively charged guanidinium ion and negatively charged groups, such as phosphate or carboxylate groups. | A strong, long-range interaction that is fundamental to the binding of guanidinium in many biological systems. |

By modeling these intricate interactions, computational chemistry provides a detailed picture of how 1-(5-Aminopentyl)guanidine and related compounds behave at the molecular level, guiding our understanding of their chemical properties and biological functions.

Emerging Research Avenues and Broader Academic Applications

Guanidine (B92328) Derivatives as Catalysts in Organic Synthesis

Guanidines are recognized as powerful organocatalysts, primarily due to their exceptional Brønsted basicity, which often classifies them as "superbases". ineosopen.org This strong basicity, coupled with low nucleophilicity in sterically hindered designs, allows them to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds, facilitating numerous organic transformations. ineosopen.org The catalytic utility of guanidines stems from several key properties:

Brønsted Base Catalysis : Free guanidines are effective catalysts for reactions like Michael additions, Henry (nitroaldol) reactions, and aldol (B89426) condensations. ineosopen.org They operate by deprotonating a pro-nucleophile, increasing its reactivity toward an electrophile.

Hydrogen-Bond-Donating Catalysis : Upon protonation, the resulting guanidinium (B1211019) cation is an excellent hydrogen-bond donor. researchgate.net This ability is harnessed in asymmetric catalysis, where chiral guanidinium salts can activate and orient substrates through hydrogen bonding, inducing stereoselectivity. ineosopen.org

Bifunctional Catalysis : Guanidines can act as bifunctional catalysts, where the neutral guanidine moiety functions as a Brønsted base and its conjugate acid (the guanidinium ion formed in situ) acts as a hydrogen-bond donor to activate an electrophile. researchgate.net

Lewis Base and Nucleophilic Catalysis : While less common, the nucleophilic and Lewis basic properties of guanidines are gaining recognition in catalysis. researchgate.net

The combination of chiral guanidines with metal salts has further expanded their catalytic scope, enabling challenging asymmetric transformations that are difficult to achieve with conventional catalysts. rsc.org Structurally diverse guanidine catalysts, including acyclic, monocyclic, and bicyclic systems, have been developed to achieve high efficiency and stereoselectivity in a multitude of fundamental organic reactions. rsc.org

Development of Guanidine-Functionalized Materials (e.g., for CO2 Capture)

The intrinsic basicity of the guanidine group makes it a highly effective functionality for the chemisorption of acidic gases like carbon dioxide (CO₂). This has led to the development of guanidine-functionalized materials for CO₂ capture, a critical technology for mitigating climate change. rsc.org

Researchers have explored various strategies, including impregnating porous supports like silica (B1680970) with guanidine-based compounds and functionalizing polymer backbones with guanidine moieties. acs.orgnist.gov A notable example is the functionalization of Polymers of Intrinsic Microporosity (PIMs), such as PIM-1, with guanidine groups. These materials exhibit enhanced CO₂ affinity, particularly at low concentrations relevant to flue gas from power plants. acs.org

The mechanism of CO₂ capture by guanidine materials often involves a reaction with CO₂ in the presence of water to form stable carbonate and bicarbonate species. acs.orgfigshare.com Humidity has been shown to significantly enhance both the capacity and kinetics of CO₂ absorption in many guanidine-based systems. rsc.orgacs.org For instance, the CO₂ uptake of a guanidine-functionalized PIM (PIM-guanidine) increased from 1.3 mmol/g under dry conditions to 2.0 mmol/g under humid conditions from a 40 mbar CO₂ feed. acs.org This performance places such materials among the highest-capacity all-polymer sorbents for this application. acs.org The reversible nature of the CO₂ binding allows for the regeneration of the material and release of the captured CO₂, often under mild temperature swings. rsc.org

| Material | CO₂ Uptake (mmol/g) | Conditions |

|---|---|---|

| PIM-Guanidine (dry) | 1.3 | 40 mbar CO₂, 30 °C |

| PIM-Guanidine (humid) | 2.0 | 40 mbar CO₂, 30 °C |

| PIM-Amine (dry) | ~0.8 (estimated from graph) | 40 mbar CO₂, 30 °C |

| Sodium Guanidinate (NaCN₃H₄) | ~12.3 | Kinetically controlled, assumes 1:1:1 reaction with CO₂ and H₂O |

Guanidine-Based Probes and Molecular Tools for Biological Investigations

The ability of the guanidinium cation to bind with high affinity to anionic substrates like carboxylates and phosphates is a cornerstone of its function in biological systems, most notably in the side chain of the amino acid arginine. nih.govacs.org This recognition capability has been exploited by chemists to design and synthesize guanidine-based molecular probes for biological investigations.

These probes are typically fluorescent molecules functionalized with a guanidine group that acts as a recognition site. rsc.orgiyte.edu.tr The binding of the target analyte to the guanidine moiety triggers a change in the photophysical properties of the probe, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift. rsc.orgresearchgate.net This allows for the selective detection and imaging of various biologically important species:

Anion Sensing : Guanidinium groups are effective receptors for anions like fluoride (B91410) (F⁻) and phosphates. rsc.org

Cation Sensing : By incorporating the guanidine unit into a larger chelating structure, probes have been developed for detecting metal cations like zinc (Zn²⁺) and gold (Au³⁺). rsc.orgiyte.edu.tr For example, a rhodamine-based probe functionalized with a guanidinium moiety was developed for the selective fluorescent detection of Au³⁺ in living cells and even in a vertebrate model (zebrafish). iyte.edu.tr

Sensing of Neutral Molecules : Probes have been designed to detect reactive dicarbonyl species like methylglyoxal (B44143) and glyoxal, which are implicated in disease states such as diabetes. semanticscholar.org

The versatility of these probes is enhanced by their potential for reversible binding and their applicability in complex biological media, making them valuable tools for studying cellular processes and for potential diagnostic applications. rsc.orgsemanticscholar.org

Interdisciplinary Research Integrating Guanidine Chemistry with Advanced Biomedical Sciences

The integration of guanidine chemistry with biomedical sciences is a rapidly expanding field, driven by the diverse biological activities of guanidine-containing compounds. nih.govrsc.org The guanidinium group is a key pharmacophore in numerous natural products and synthetic drugs, valued for its ability to engage in strong, specific interactions with biological receptors like proteins and nucleic acids. nih.govnih.gov

Emerging interdisciplinary research areas include:

Development of Novel Antimicrobial Agents : Many natural and synthetic guanidine derivatives exhibit potent, broad-spectrum antibacterial activity. acs.orgmagtech.com.cn Research is focused on synthesizing libraries of alkyl-guanidine compounds to identify candidates that are effective against multidrug-resistant bacteria. acs.org Their mechanism often involves disrupting the bacterial membrane. acs.org

Advanced Drug Delivery Systems : The cationic nature of the guanidinium group facilitates interaction with cell membranes. This property is being leveraged to create nanocarriers for targeted drug delivery. For instance, guanidine-curcumin complexes have been loaded onto amine-functionalized hollow mesoporous silica nanoparticles for breast cancer therapy. nih.gov

Bio-adhesives and Tissue Engineering : The strong and multifaceted non-covalent interactions of the guanidinium group, including salt bridges and hydrogen bonding, make it an excellent moiety for designing advanced tissue adhesives. acs.orgnih.gov Guanidinium-functionalized chitin (B13524) nanoparticles have been shown to act as powerful glues for wet biological tissues, also exhibiting hemostatic and antibacterial properties. nih.gov

Leishmanicidal Agents : Guanidine derivatives have shown promising activity against parasites like Leishmania infantum, which causes visceral leishmaniasis. nih.gov Research is underway to understand their mechanism of action, which appears to involve inducing apoptosis in the parasite. nih.gov

This convergence of synthetic chemistry, materials science, and biology highlights the immense potential of guanidine-based structures, from simple molecules like 1-(5-aminopentyl)guanidine to complex natural products, in addressing pressing challenges in medicine and healthcare. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 1-(5-Aminopentyl)guanidine?

- Methodology :

- Synthesis : Use reductive amination or guanidinylation of 5-aminopentanol derivatives under controlled pH (8–10) to avoid side reactions. Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) .

- Characterization : Confirm structure via -NMR (e.g., methylene singlet at δH 3.38 for benzylic positions) and -NMR. Use HMBC correlations to verify connectivity between the aminopentyl chain and guanidine group (e.g., δC 156.6 for imine carbon) .

- Purity : Validate via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis (±0.4% for C, H, N) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., hydrolysis of guanidine to urea derivatives).

- Storage : Store at 0–6°C in amber vials under nitrogen to prevent oxidation .

- Data Validation : Compare with reference spectra in PubChem (InChI:

1S/C9H13N5O.ClH...) and ensure consistency with literature-reported melting points and spectral data .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar guanidine derivatives?

- Methodology :

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm) and C=N vibrations (1650–1700 cm).

- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H] at m/z 158.15 (CHN) and fragmentation patterns (e.g., loss of NH).

- 2D NMR : Employ COSY and HMBC to resolve overlapping signals in alkyl-guanidine regions .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric equilibrium and basicity (pKa) of this compound in aqueous solutions?

- Methodology :

- Tautomer Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare Gibbs energies of tautomers. Boltzmann weighting often favors the "imino" tautomer (C–N double bond) .

- pKa Prediction : Use linear free-energy relationships (LFERs) with bond-length descriptors (AIBLHiCoS protocol). For heteroatom-substituted analogs, account for deviations via error analysis (e.g., +1.05 units for pyridinyl derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition) with orthogonal techniques (SPR, ITC) to confirm binding affinities.

- Error Analysis : Quantify uncertainties in IC values using error propagation models (e.g., ±5% for pipetting in dose-response assays).

- Meta-Analysis : Compare with structurally related compounds (e.g., aryl guanidines in ) to identify substituent-dependent trends .

Q. How does this compound interact with biomolecular targets like Taq DNA polymerase, and what experimental designs validate these interactions?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., Taq polymerase) to identify key binding residues (e.g., hydrogen bonds with guanidine group). Use Amber or GROMACS with explicit solvent models .

- Experimental Validation : Perform fluorescence polarization assays with modified oligonucleotides (phosphoryl guanidine) to measure elongation efficiency. Validate via gel electrophoresis or qPCR .

Q. What are the best practices for optimizing synthetic yields of this compound while minimizing side reactions?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or -NMR to track guanidinylation progress. Quench side reactions (e.g., over-alkylation) with acetic acid.

- DoE Optimization : Apply a central composite design to variables (temperature, solvent polarity, stoichiometry). Prioritize factors via ANOVA (p < 0.05) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products